molecular formula C11H8O4 B176713 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid CAS No. 16984-81-9

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid

Cat. No.: B176713
CAS No.: 16984-81-9
M. Wt: 204.18 g/mol
InChI Key: QSZOBUZRHRZWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is also known by its IUPAC name, 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid . This compound is a derivative of isochromene, a bicyclic structure that is part of the benzopyran family. It is characterized by the presence of a carboxylic acid group at the fourth position and a methyl group at the third position of the isochromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 3-methylphthalic anhydride with an appropriate nucleophile, followed by cyclization to form the isochromene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, using cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • 4-carboxy-1H-3-methyl-2-benzopyran-1-one
  • 1H-2-Benzopyran-4-carboxylic acid, 3-methyl-1-oxo-

Comparison: Compared to similar compounds, 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is unique due to its specific substitution pattern on the isochromene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1-oxoisochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-9(10(12)13)7-4-2-3-5-8(7)11(14)15-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZOBUZRHRZWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493559
Record name 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16984-81-9
Record name 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.